molecular formula C8H8N6O2 B6214473 N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline CAS No. 2731007-21-7

N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline

Cat. No. B6214473
CAS RN: 2731007-21-7
M. Wt: 220.2
InChI Key:
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Description

N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline (MNT) is an organic compound that has been studied extensively for its potential applications in scientific research. It has been used as a model compound for studying the mechanism of action of certain drugs, as well as for studying biochemical and physiological effects. In addition, MNT has been used in a variety of laboratory experiments due to its unique properties.

Mechanism of Action

N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has been found to interact with a variety of proteins, including G-proteins and receptor proteins. It has been proposed that N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline binds to these proteins and modulates their activity, resulting in a change in the biochemical or physiological response of the cell.
Biochemical and Physiological Effects
N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has been found to have a variety of biochemical and physiological effects. It has been found to modulate the activity of certain proteins, resulting in changes in cell signaling, gene expression, and other cellular processes. In addition, N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has been found to have an anti-inflammatory effect and to reduce the production of certain cytokines.

Advantages and Limitations for Lab Experiments

N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and it is stable in aqueous solution. In addition, N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has been found to interact with a variety of proteins, making it useful for studying the mechanism of action of certain drugs. However, N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline is not suitable for use in long-term experiments due to its instability in organic solvents.

Future Directions

N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has potential applications in a variety of fields, including drug development, gene therapy, and cancer research. In addition, N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has been found to interact with a variety of proteins, making it a potential tool for studying the mechanism of action of certain drugs. Finally, further research is needed to better understand the biochemical and physiological effects of N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline.

Synthesis Methods

N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline can be synthesized from 2-nitroaniline and sodium azide. The reaction is carried out in aqueous solution at room temperature. The reaction proceeds in two steps: first, 2-nitroaniline is converted to N-methyl-2-nitroaniline, and then N-methyl-2-nitroaniline is converted to N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline. The reaction yields approximately 70-80% of N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline.

Scientific Research Applications

N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has been used as a model compound in scientific research. It has been used to study the mechanism of action of certain drugs, as well as to study biochemical and physiological effects. For example, N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has been used to study the effects of certain drugs on the nervous system. In addition, N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline has been used in a variety of laboratory experiments due to its unique properties.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline involves the nitration of N-methyl-2-amino-5-(1H-1,2,3,4-tetrazol-5-yl)aniline followed by reduction of the nitro group to an amino group.", "Starting Materials": [ "N-methyl-2-amino-5-(1H-1,2,3,4-tetrazol-5-yl)aniline", "Nitric acid", "Sulfuric acid", "Sodium nitrite", "Sodium hydroxide", "Hydrochloric acid", "Sodium borohydride", "Methanol" ], "Reaction": [ "Step 1: Nitration of N-methyl-2-amino-5-(1H-1,2,3,4-tetrazol-5-yl)aniline with nitric acid and sulfuric acid to form N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline", "Step 2: Reduction of the nitro group in N-methyl-2-nitro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline with sodium borohydride in methanol and hydrochloric acid to form N-methyl-2-amino-5-(1H-1,2,3,4-tetrazol-5-yl)aniline" ] }

CAS RN

2731007-21-7

Molecular Formula

C8H8N6O2

Molecular Weight

220.2

Purity

95

Origin of Product

United States

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